molecular formula C9H16O4 B14648247 Dimethyl 2-ethyl-2-methylbutanedioate CAS No. 43010-64-6

Dimethyl 2-ethyl-2-methylbutanedioate

Cat. No.: B14648247
CAS No.: 43010-64-6
M. Wt: 188.22 g/mol
InChI Key: XECWAVZMSQNOQD-UHFFFAOYSA-N
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Description

Dimethyl 2-ethyl-2-methylbutanedioate is an organic compound with the molecular formula C9H16O4. It is an ester derivative of butanedioic acid, characterized by the presence of two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethyl-2-methylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-2-methylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethyl-2-methylbutanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 2-ethyl-2-methylbutanedioic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products

    Hydrolysis: 2-ethyl-2-methylbutanedioic acid, methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl 2-ethyl-2-methylbutanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-ethyl-2-methylbutanedioate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, followed by proton transfer steps. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: An ester of succinic acid, similar in structure but without the ethyl and methyl substitutions.

    Diethyl malonate: An ester of malonic acid, used in similar synthetic applications.

    Dimethyl glutarate: An ester of glutaric acid, with a longer carbon chain.

Uniqueness

Dimethyl 2-ethyl-2-methylbutanedioate is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its linear counterparts.

Properties

CAS No.

43010-64-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

dimethyl 2-ethyl-2-methylbutanedioate

InChI

InChI=1S/C9H16O4/c1-5-9(2,8(11)13-4)6-7(10)12-3/h5-6H2,1-4H3

InChI Key

XECWAVZMSQNOQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)OC)C(=O)OC

Origin of Product

United States

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